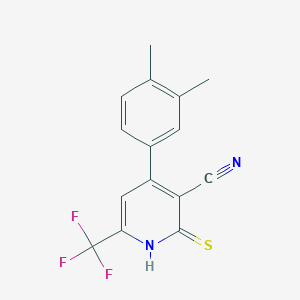

![molecular formula C12H13N7O2 B2497636 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034281-60-0](/img/structure/B2497636.png)

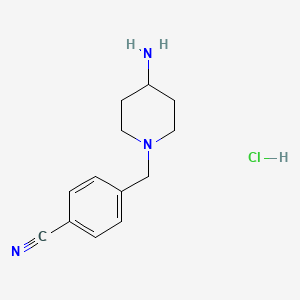

1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide" often involves multi-step chemical reactions, focusing on the integration of pyrazole and triazole fragments, which are key structural components. For instance, novel ethyl compounds have been prepared through reactions involving amino-dihydro-imino-pyrazolo pyrimidine and diethyl malonate, under specific conditions, highlighting the complexity and precision required in synthesizing such molecules (Farghaly & Gomha, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of pyrazole and triazole rings, often analyzed using spectral data such as IR, 1H-NMR, and mass spectrometry. These techniques provide insight into the compound's molecular framework, confirming the expected structural features through detailed elemental analysis and spectral data interpretation.

Chemical Reactions and Properties

Chemical reactions involving the compound typically explore its potential for further functionalization and transformation into biologically active molecules. Research on similar molecules has demonstrated significant possibilities for chemical transformations involving pyrazole and triazole cycles, leading to the creation of molecules with potential bioavailability and biochemical process influence (Fedotov et al., 2022).

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

A series of 2-pyrazolines and pyrazole derivatives, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potential against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their significance in developing new antimicrobial agents (Hassan, 2013).

Antimicrobial Evaluation of Thienopyrimidine Derivatives

In another study, derivatives of thienopyrimidine, structurally related to the compound of interest, were synthesized and exhibited pronounced antimicrobial activity. This research underscores the potential of such compounds in addressing microbial resistance and developing new therapeutic agents (Bhuiyan et al., 2006).

Antileukemic Activity and Stability

Further studies have demonstrated the synthesis of 3-triazeno derivatives of pyrazole-4-carboxylic acid esters and amides, including compounds analogous to the one , showing significant antileukemic activity. This research opens avenues for developing new antileukemic agents and understanding the stability and transformations of such compounds in biological environments (Shealy & O'dell, 1971).

Tuberculostatic Activity

Structural analogs to the compound have been synthesized and evaluated for their tuberculostatic activity, providing insights into the design and development of new antituberculous agents. This research highlights the importance of structural analogs in medicinal chemistry and drug discovery processes (Titova et al., 2019).

Propriétés

IUPAC Name |

2-ethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O2/c1-2-19-8(3-4-15-19)11(20)14-7-9-16-17-10-12(21)13-5-6-18(9)10/h3-6H,2,7H2,1H3,(H,13,21)(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCBNTUHMWXKIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)

![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)

![(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2497567.png)

![N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2497576.png)